BenchChemオンラインストアへようこそ!

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide

Hes1 inhibitor SAR indolylacrylamide optimization HEK293 proliferation assay

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide (CAS 2234281-75-3, commonly designated JI051) is a synthetic indolylacrylamide small molecule (C22H24N2O3, MW 364.44) that functions as a stabilizer of the protein–protein interaction between the transcription factor Hes1 and the mitochondrial chaperone prohibitin 2 (PHB2). Discovered through optimization of a hit from an 1,800-compound indole-enriched library, JI051 impairs Hes1-mediated transcriptional repression, induces G2/M cell-cycle arrest, and exhibits anti-proliferative activity against cancer cell lines including HEK293 (EC50 0.3 μM) and the pancreatic ductal adenocarcinoma line MIA PaCa-2.

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
Cat. No. B13389698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide
Molecular FormulaC22H24N2O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CCNC(=O)C=CC2=CNC3=C2C=CC=C3OC
InChIInChI=1S/C22H24N2O3/c1-3-27-19-9-5-4-7-16(19)13-14-23-21(25)12-11-17-15-24-22-18(17)8-6-10-20(22)26-2/h4-12,15,24H,3,13-14H2,1-2H3,(H,23,25)
InChIKeyCQZPBIZGVIRKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JI051 (N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide): A First-in-Class Hes1–PHB2 Interaction Stabilizer for Notch Pathway Research


N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide (CAS 2234281-75-3, commonly designated JI051) is a synthetic indolylacrylamide small molecule (C22H24N2O3, MW 364.44) that functions as a stabilizer of the protein–protein interaction between the transcription factor Hes1 and the mitochondrial chaperone prohibitin 2 (PHB2) [1]. Discovered through optimization of a hit from an 1,800-compound indole-enriched library, JI051 impairs Hes1-mediated transcriptional repression, induces G2/M cell-cycle arrest, and exhibits anti-proliferative activity against cancer cell lines including HEK293 (EC50 0.3 μM) and the pancreatic ductal adenocarcinoma line MIA PaCa-2 [1][2]. It represents the first reported small molecule that stabilizes PHB2 interaction with its client proteins, establishing a novel pharmacological mechanism for modulating Notch downstream signaling [1].

Why Generic Hes1 or Notch Pathway Inhibitors Cannot Substitute for JI051 in Mechanistic Studies


JI051 occupies a unique pharmacological niche that prevents simple substitution by other Hes1- or Notch-targeting agents. Unlike Lethedioside A, which inhibits Hes1 dimerization (IC50 9.5 μM), JI051 operates through an orthogonal mechanism—direct stabilization of the Hes1–PHB2 heterodimer, leading to cytoplasmic sequestration and nuclear exclusion of Hes1 [1]. Gamma-secretase inhibitors (e.g., DAPT, RO4929097) block Notch receptor cleavage upstream but carry liability from over 100 identified substrates, producing gastrointestinal and immunological toxicities not observed with JI051's downstream, Hes1-selective mechanism [1][2]. Even the closely related analog JI130 (allyloxy variant; EC50 49 nM on MIA PaCa-2) differs in solubility, pharmacokinetics, and in vivo applicability, while JI051 remains the foundational probe for mechanistic dissection of the PHB2–Hes1 axis [1]. The compound's identity as the first small-molecule PHB2-client protein interaction stabilizer further precludes substitution with any existing tool compound [1].

Quantitative Differentiation Evidence for JI051 Against Closest Analogs and Alternative Hes1/Notch Inhibitors


JI051 Demonstrates 5–10-Fold Potency Improvement Over Lead Compound D8C in HEK293 Cell Proliferation

JI051 was derived from the hit compound D8C through systematic SAR optimization of 130–176 derivatives [1][2]. D8C at 10 μM reduced HEK293 cell proliferation to 69.9 ± 2.4% of DMSO control at 24 h and 37.8 ± 1.3% at 72 h, whereas JI051 achieved an EC50 of 0.3 μM in the same WST-8 proliferation assay after 24 h [1]. Independent KAKEN reports cite a 5-fold to 10-fold improvement in potency relative to D8C [2]. Introduction of the 7-methoxy group on the indole ring was identified as the critical modification conferring this potency gain, as the 7-methyl analog (JI021) showed lesser improvement [1].

Hes1 inhibitor SAR indolylacrylamide optimization HEK293 proliferation assay structure–activity relationship

JI051 Is the First Reported Small-Molecule Stabilizer of PHB2–Client Protein Interaction, Defining a Novel Pharmacological Class

Target identification via photoaffinity labeling (JITV10 probe) and nano LC-MS/MS established that JI051 binds directly to PHB2 with a KD of 3.7 μM, and does not bind TLE1—the corepressor originally hypothesized as the target [1]. In co-immunoprecipitation studies, JI051 enhanced Hes1–PHB2 complex formation at 1 μM, reaching saturation [1]. Immunofluorescence colocalization analysis showed a 3-fold increase in Pearson's correlation coefficient between Hes1 and PHB2 upon 1 μM JI051 treatment for 24 h [1]. The study authors explicitly state: 'JI051 represents the first small molecule that stabilizes the interaction of PHB2 with its client protein(s)' [1]. No other reported small molecule is known to perform this function.

protein–protein interaction stabilizer PHB2 chaperone first-in-class tool compound Hes1 nuclear exclusion

JI051 (EC50 0.3 μM) Exhibits ~32-Fold Greater Potency Than Lethedioside A (IC50 9.5 μM) as a Hes1 Inhibitor

Lethedioside A is a structurally unrelated natural product that inhibits Hes1 dimer formation with an IC50 of 9.5 μM . JI051 inhibits Hes1-mediated transcriptional repression with an EC50 of 0.3 μM in HEK293 cell proliferation assays, representing an approximately 32-fold greater potency [1]. Critically, the two compounds operate through completely distinct mechanisms: Lethedioside A prevents Hes1 dimerization, whereas JI051 stabilizes the Hes1–PHB2 heterocomplex and promotes cytoplasmic sequestration [1]. The differential mechanism provides orthogonal chemical biology tools for dissecting Hes1 function.

Hes1 inhibitor potency comparison Lethedioside A transcriptional repression anti-proliferative EC50

JI051 Provides a Downstream-Selective Notch Pathway Intervention Point, Avoiding Gamma-Secretase Inhibitor Pleiotropy

Gamma-secretase inhibitors (GSIs) such as DAPT and RO4929097 block Notch receptor cleavage but also affect over 100 other substrates, causing dose-limiting gastrointestinal toxicity and immunological side effects that have restricted clinical development [1][2]. JI051 targets Hes1—a downstream effector gene of Notch—through PHB2-mediated stabilization, bypassing the broad substrate liability of GSIs [1]. The JBC paper explicitly frames this advantage: 'Targeting Notch signaling more directly with Hes1 inhibitors may therefore have the advantage of limiting off-target effects' [1]. JI051 also induced G2/M arrest and chromatin condensation (from 3.6% to 37.9% of cells at 1 μM), a phenotype consistent with Hes1 loss-of-function but not generally reported with GSIs [1].

Notch signaling inhibitor gamma-secretase off-target Hes1 downstream targeting therapeutic window

JI051 vs JI130: Ethoxy-to-Allyloxy Substitution Defines Divergent In Vitro and In Vivo Utility Profiles

JI130 is the direct structural analog of JI051 in which the 2-ethoxyphenyl group is replaced by a 2-allyloxyphenyl moiety (C23H24N2O3 vs C22H24N2O3) . JI130 was designed for improved solubility and demonstrated superior in vivo performance: EC50 of 49 nM on MIA PaCa-2 pancreatic cancer cells (comparable to gemcitabine at 59 nM) [1], and a 48.2% reduction in tumor volume in a MIA PaCa-2 murine xenograft after 21 days at 50 mg/kg [1]. JI051, while less characterized in vivo, remains the foundational compound for in vitro mechanistic studies: its HEK293 EC50 of 0.3 μM, direct PHB2 binding (KD 3.7 μM), and the detailed target deconvolution (photoaffinity labeling, co-IP, confocal colocalization) were all established using JI051 [1]. Procurement choice depends on experimental context: JI051 for mechanistic and target-engagement studies; JI130 for in vivo tumor models.

JI051 JI130 comparison structural analog differentiation in vivo efficacy solubility optimization

JI051 Induces Robust G2/M Cell-Cycle Arrest with Quantified Chromatin Condensation from 3.6% to 37.9% at 1 μM

JI051 treatment at 1 μM for 24 h induced a striking increase in chromatin condensation from a baseline of 3.6% to 37.9% of HEK293 cells, as assessed by Hoechst 33342 staining and confocal microscopy [1]. Fluorescence imaging revealed incomplete chromosome congression at the metaphase plate, indicating mitotic prometaphase arrest [1]. The Fucci (fluorescent ubiquitination-based cell-cycle indicator) system confirmed a dose-dependent increase in the geminin/Cdt1 fluorescence ratio, consistent with G2/M accumulation [1]. Crucially, Hes1 knockout MEFs were completely resistant to JI051's anti-proliferative effect (42.2 ± 2.7% proliferation in KO + JI051 vs 35.2 ± 6.5% in WT + JI051), and PHB2 siRNA knockdown reduced JI051-induced chromatin condensation from 27.4% to 10.3%, confirming on-target dependence [1].

G2/M cell cycle arrest mitotic catastrophe chromatin condensation Hes1-dependent proliferation

Optimal Research and Procurement Application Scenarios for JI051 Based on Validated Mechanistic Evidence


Chemical Biology Dissection of the Notch–Hes1–PHB2 Signaling Axis

JI051 is the definitive chemical probe for interrogating PHB2-dependent Hes1 regulation. Its demonstrated ability to stabilize the Hes1–PHB2 interaction (3-fold colocalization increase at 1 μM) and induce nuclear export of Hes1 makes it the tool of choice for studying this newly discovered regulatory node [1]. The availability of photoaffinity probes (JITV10, JITV14) and a validated negative control (JIN04) from the discovery study further enables rigorous target-engagement experiments [1]. Researchers should procure JI051 when experimental goals require direct modulation of the Hes1–PHB2 complex rather than upstream Notch blockade.

Pancreatic Cancer Cell Proliferation and Cell-Cycle Studies Requiring a Hes1-Selective Inhibitor

JI051 dose-dependently inhibits MIA PaCa-2 pancreatic cancer cell growth, and the closely related JI130 achieves an EC50 of 49 nM—comparable to the first-line chemotherapeutic gemcitabine (59 nM) [1][2]. With G2/M arrest validated by Fucci reporters and chromatin condensation quantification (3.6% → 37.9% at 1 μM), JI051 is appropriate for pancreatic cancer studies where selective Hes1 inhibition and cell-cycle phenotyping are primary readouts [1]. For in vivo pancreatic tumor models, JI130 (which demonstrated 48.2% tumor volume reduction in MIA PaCa-2 xenografts) should be considered as the complementary in vivo probe [1].

Protein–Protein Interaction (PPI) Stabilizer Tool Compound for Screening and Assay Development

As the first small molecule reported to stabilize a PHB2–client protein interaction, JI051 serves as a pioneering tool for developing PPI stabilization assays and screening cascades [1]. The direct PHB2 binding KD of 3.7 μM (determined by recombinant protein photoaffinity labeling) [1] provides a quantitative benchmark for assay calibration. Laboratories developing fluorescence polarization, TR-FRET, or AlphaScreen assays for PHB2–Hes1 interaction can use JI051 as a positive control stabilizer, while the structurally distinct negative control probe JIN04 enables specificity verification [1]. This scenario is uniquely served by JI051 and cannot be fulfilled by any other commercially available compound.

Comparative Notch Pathway Pharmacology: Benchmarking Downstream vs Upstream Intervention Strategies

JI051 enables side-by-side comparison of downstream Hes1 inhibition versus upstream gamma-secretase blockade, a critical experimental design for evaluating therapeutic index hypotheses in Notch-driven cancers [1]. While GSIs affect >100 substrates causing GI toxicity, JI051's Hes1-selective mechanism through PHB2 provides a cleaner pharmacological tool for isolating Hes1-specific phenotypes [1][2]. Studies employing JI051 alongside DAPT or RO4929097 can dissect which Notch-dependent cellular outcomes are Hes1-mediated versus those involving other Notch substrates—an experimental design uniquely enabled by JI051's downstream selectivity [1].

Quote Request

Request a Quote for N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.